Cas no 2694734-97-7 (3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide)

3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by its bifunctional structure, incorporating both benzenesulfonamide and hydroxyethyl moieties. This compound exhibits enhanced solubility in polar solvents due to the presence of hydrophilic hydroxyethyl groups, making it suitable for applications requiring aqueous compatibility. The methoxy substituent further influences its electronic properties, potentially improving reactivity in synthetic pathways. Its dual sulfonamide functionality offers versatility as an intermediate in pharmaceutical or agrochemical synthesis, where structural modifications are often required. The compound’s stability under moderate conditions and functional group diversity make it a valuable candidate for research in drug development and material science.
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide structure
2694734-97-7 structure
Product Name:3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
CAS No:2694734-97-7
MF:C17H22N2O7S2
MW:430.495782375336
CID:5801326
PubChem ID:165943309
Update Time:2025-06-30

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
    • EN300-33037599
    • 2694734-97-7
    • Inchi: 1S/C17H22N2O7S2/c1-26-17-8-7-15(28(24,25)19(9-11-20)10-12-21)13-16(17)18-27(22,23)14-5-3-2-4-6-14/h2-8,13,18,20-21H,9-12H2,1H3
    • InChI Key: SQRXSTVQCCWSIW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)NS(C1C=CC=CC=1)(=O)=O)OC)(N(CCO)CCO)(=O)=O

Computed Properties

  • Exact Mass: 430.08684339g/mol
  • Monoisotopic Mass: 430.08684339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 150Ų

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33037599-0.05g
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
2694734-97-7 95.0%
0.05g
$1504.0 2025-03-18
Enamine
EN300-33037599-0.1g
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
2694734-97-7 95.0%
0.1g
$1811.0 2025-03-18
1PlusChem
1P0281UG-50mg
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
2694734-97-7 95%
50mg
$1921.00 2024-05-08
1PlusChem
1P0281UG-100mg
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
2694734-97-7 95%
100mg
$2301.00 2024-05-08

Additional information on 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Comprehensive Overview of 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide (CAS No. 2694734-97-7)

In the realm of specialized sulfonamide derivatives, 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide (CAS 2694734-97-7) stands out as a compound of significant interest due to its unique structural features and potential applications. This bis-sulfonamide compound, characterized by its hydroxyethyl and methoxy functional groups, has garnered attention in pharmaceutical and material science research. Its molecular architecture, combining aromatic sulfonamides with polar side chains, suggests versatility in solubility and reactivity, making it a candidate for drug formulation and polymer modification.

The compound’s dual sulfonamide functionality is particularly noteworthy. Sulfonamides are widely recognized for their bioactive properties, including antimicrobial and anti-inflammatory effects, which align with current trends in targeted drug discovery. Researchers exploring multi-functional therapeutics or prodrug systems may find this compound valuable due to its potential for hydrogen bonding and controlled release mechanisms. Moreover, the methoxy group enhances lipophilicity, a property increasingly sought after in CNS drug development, a hot topic in 2024’s pharmaceutical landscape.

From a synthetic chemistry perspective, CAS 2694734-97-7 exemplifies advancements in green chemistry and atom-efficient synthesis. The incorporation of hydroxyethyl groups reduces environmental impact compared to traditional halogenated intermediates, addressing the growing demand for sustainable chemical processes. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production), a frequent search query among academic and industrial users.

Analytical studies of this compound often highlight its thermal stability and solubility profile, critical for formulation scientists working on nanocarrier systems or biocompatible coatings. Its compatibility with PEG-based matrices (a trending topic in drug delivery forums) further broadens its utility. Recent patent literature suggests exploratory uses in ophthalmic solutions, leveraging its low irritation potential—a key concern for consumers searching for "gentle excipients" or "non-irritating additives."

In material science, the amphiphilic nature of 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide enables applications in self-assembling monolayers (SAMs) and surface modification. These properties resonate with queries about "smart coatings for medical devices" or "anti-fouling materials," which dominate engineering-focused search trends. The compound’s chelation potential via its sulfonamide and hydroxyl groups also opens doors for metal recovery technologies, a niche but growing area in circular economy discussions.

Regulatory and safety profiles of CAS 2694734-97-7 remain compliant with major chemical inventories (e.g., REACH, TSCA), a crucial detail for compliance officers searching "EU-compliant sulfonamides." While not classified as hazardous under current GHS criteria, standard laboratory precautions for fine chemical handling apply. This aligns with frequently asked questions (FAQs) about "safe handling of sulfonamide derivatives" in industrial forums.

In summary, 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide represents a multifaceted compound bridging pharmaceutical innovation and advanced material design. Its relevance to sustainable chemistry, drug delivery optimization, and surface engineering ensures its continued prominence in both academic literature and industrial R&D pipelines.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent